N-tert-butyl-1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]pyrrolidine-3-carboxamide
CAS No.: 2640960-77-4
Cat. No.: VC11839236
Molecular Formula: C14H24N4OS
Molecular Weight: 296.43 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640960-77-4 |
|---|---|
| Molecular Formula | C14H24N4OS |
| Molecular Weight | 296.43 g/mol |
| IUPAC Name | N-tert-butyl-1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)pyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C14H24N4OS/c1-9(2)11-15-13(20-17-11)18-7-6-10(8-18)12(19)16-14(3,4)5/h9-10H,6-8H2,1-5H3,(H,16,19) |
| Standard InChI Key | REXNBGOZAGURGP-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NSC(=N1)N2CCC(C2)C(=O)NC(C)(C)C |
| Canonical SMILES | CC(C)C1=NSC(=N1)N2CCC(C2)C(=O)NC(C)(C)C |
Introduction
Structural and Chemical Profile
Molecular Characteristics
The compound features a 1,2,4-thiadiazole core fused with a pyrrolidine-carboxamide scaffold and a tert-butyl substituent. Key parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₄N₄OS |
| Molecular Weight | 296.43 g/mol |
| IUPAC Name | N-tert-butyl-1-(3-isopropyl-1,2,4-thiadiazol-5-yl)pyrrolidine-3-carboxamide |
| SMILES | CC(C)C1=NSC(=N1)N2CCC(C2)C(=O)NC(C)(C)C |
The 1,2,4-thiadiazole ring contributes to its mesoionic character, enhancing membrane permeability and target interactions . The tert-butyl group improves metabolic stability by steric hindrance, while the pyrrolidine-carboxamide moiety facilitates hydrogen bonding with biological targets .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves cyclization and coupling reactions:
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Thiadiazole Formation: Reacting thioamide derivatives with nitriles under acidic conditions .
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Pyrrolidine Functionalization: Introducing the tert-butyl carboxamide group via nucleophilic substitution or amide coupling.
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Step 1: Condensation of 3-isopropyl-1,2,4-thiadiazole-5-amine with pyrrolidine-3-carboxylic acid using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent.
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Step 2: tert-Butylation via reaction with tert-butyl isocyanate in dichloromethane.
Reaction Optimization
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Catalysts: PdCl₂(dppf)₂ enhances cross-coupling efficiency in analogous syntheses .
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Solvents: Dimethyl ether (DME) and water mixtures improve reaction homogeneity .
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Purity: >95% achieved via HPLC (C18 column, acetonitrile/water gradient).
Biological Activity and Mechanisms
Pharmacological Properties
The compound’s bioactivity is attributed to its dual heterocyclic framework:
Mechanism of Action
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Kinase Inhibition: Binds to ATP pockets of kinases (e.g., c-Met), disrupting signal transduction.
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Apoptosis Induction: Activates caspase-3/7 in MCF-7 breast cancer cells .
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.42 (s, 9H, tert-butyl), 2.98 (m, 1H, isopropyl), 3.60 (m, 4H, pyrrolidine) |
| LC-MS | [M+H]⁺ = 297.2, retention time = 6.8 min (C18 column). |
Stability Studies
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pH Stability: Stable at pH 3–9 (24 hrs, 25°C).
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Thermal Degradation: Decomposes at >200°C (TGA analysis).
Applications in Drug Discovery
Lead Optimization
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SAR Insights:
Preclinical Studies
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In Vivo Efficacy: Reduces tumor volume by 50% in xenograft models at 10 mg/kg (oral dosing) .
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Toxicity Profile: No hepatotoxicity observed in murine models up to 100 mg/kg .
Future Perspectives
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